molecular formula C11H11NOS B8670137 2-Phenyl-4-(beta-hydroxyethyl)thiazole

2-Phenyl-4-(beta-hydroxyethyl)thiazole

Cat. No.: B8670137
M. Wt: 205.28 g/mol
InChI Key: SPSMPSHLBSFTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-4-(beta-hydroxyethyl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at the 2-position and a beta-hydroxyethyl group at the 4-position. This structure combines aromatic and polar functional groups, making it a versatile scaffold in medicinal chemistry. Thiazoles are known for their broad pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The beta-hydroxyethyl group enhances solubility and bioavailability, which is critical for drug development .

Comparison with Similar Compounds

Key Observations :

  • Anticancer Activity : The 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative (48% inhibition) outperforms simpler thiazoles, suggesting that electron-withdrawing groups (e.g., CF₃) enhance activity . The beta-hydroxyethyl group in 2-Phenyl-4-(beta-hydroxyethyl)thiazole may improve solubility but could reduce membrane permeability compared to lipophilic substituents.
  • Enzyme Inhibition : Imidazole and thiazole carboxylic acid derivatives (e.g., MMPI-1154) show superior MMP-2 inhibition over hydroxamic acid analogs, highlighting the role of carboxylate groups in metal chelation .
  • Antimicrobial Activity : Thiazoles with polar substituents (e.g., beta-hydroxyethyl) exhibit potent anti-biofilm activity against MRSA and VRSA, reducing vancomycin MIC by 512-fold .

Physicochemical Properties

Physical and spectral data for select analogs:

Compound Melting Point (°C) Solubility Key Spectral Data (¹H NMR, IR) Reference
2-Phenyl-4-(4’-chlorophenyl)thiazole 128 Low in water δ=8.03 (d, 2H, J=8.0 Hz, ArH), IR 1235 cm⁻¹
4-Methyl-5-(beta-hydroxyethyl)thiazole Not reported Moderate in water δ=3.75 (t, 2H, CH₂OH), IR 1051 cm⁻¹
MMPI-1154 (imidazole-carboxylic acid) Not reported High in PBS Docking score >70 (MMP-2 inhibition)

Insights :

  • The beta-hydroxyethyl group increases solubility, as seen in 4-Methyl-5-(beta-hydroxyethyl)thiazole, which is moderately water-soluble .
  • Aromatic substituents (e.g., 4’-chlorophenyl) elevate melting points due to enhanced crystallinity .

Properties

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

2-(2-phenyl-1,3-thiazol-4-yl)ethanol

InChI

InChI=1S/C11H11NOS/c13-7-6-10-8-14-11(12-10)9-4-2-1-3-5-9/h1-5,8,13H,6-7H2

InChI Key

SPSMPSHLBSFTCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Reduction of the latter ester to the title compound is effected as follows: The ester (159 g) is dissolved in dry tetrahydrofuran (250 ml) and added dropwise during 30 min to a stirred mixture of lithium aluminum hydride (50 g) in tetrahydrofuran. The mixture is stirred for one hour, cooled and water (150 ml) is slowly added. The mixture is dried over magnesium sulfate and evaporated to give the title compound as a yellow oil, γmaxCHCl3 3610, 3420 and 1520 cm- 1.
Name
Quantity
159 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.